Pan-FPR Receptor Coverage vs All-L Conformer: FPR1 Activation Is Stereochemistry-Dependent
WKYMVm-NH2 (D-Met at position 6) activates all three human FPR subtypes—FPR1, FPR2 (FPRL1), and FPR3 (FPRL2)—when assessed by calcium flux in transfected HL-60 cells. In contrast, the all-L conformer WKYMVM activates exclusively FPR2 and FPR3 and produces no detectable calcium response in FPR1-expressing cells [1]. This means WKYMVM is functionally silent at FPR1. For calcium mobilization, WKYMVm achieves EC₅₀ values of 75 pM at FPR2 and 3 nM at FPR3, whereas WKYMVM yields EC₅₀ values of 2 nM at FPR2 and 80 nM at FPR3—representing a 27-fold potency loss at FPR2 and a 27-fold potency loss at FPR3 for the L-conformer [1]. The tritiated peptide binding assay further confirms that WKYMVM binds FPRL1 with a K_D of approximately 160 nM, while WKYMVm shows substantially higher affinity consistent with its lower EC₅₀ values [1].
| Evidence Dimension | FPR subtype activation profile and potency (calcium mobilization EC₅₀ in HL-60 transfectants) |
|---|---|
| Target Compound Data | WKYMVm-NH2 (D-Met): FPR1 = activated; FPR2 EC₅₀ = 75 pM; FPR3 EC₅₀ = 3 nM |
| Comparator Or Baseline | WKYMVM (all-L, L-Met): FPR1 = no activation; FPR2 EC₅₀ = 2 nM; FPR3 EC₅₀ = 80 nM |
| Quantified Difference | Qualitative: FPR1 activation absent for L-conformer. Quantitative: 27-fold higher FPR2 potency (75 pM vs 2 nM); 27-fold higher FPR3 potency (3 nM vs 80 nM); K_D shift ~160 nM (L-conformer FPRL1 binding) |
| Conditions | Calcium flux assay in HL-60 cells stably transfected with human FPR, FPRL1, or FPRL2; radioligand binding with [³H]WK[3,5-³H₂]YMVM |
Why This Matters
Investigators studying FPR1-mediated neutrophil functions, CD4 T cell migration, or pan-FPR pharmacological profiling must select the D-Met form; the L-conformer will yield false-negative results in any assay requiring FPR1 engagement.
- [1] Christophe T, Karlsson A, Dugave C, Rabiet MJ, Boulay F, Dahlgren C. The synthetic peptide Trp-Lys-Tyr-Met-Val-Met-NH2 specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2. J Biol Chem. 2001;276(24):21585-21593. doi:10.1074/jbc.M007769200 View Source
